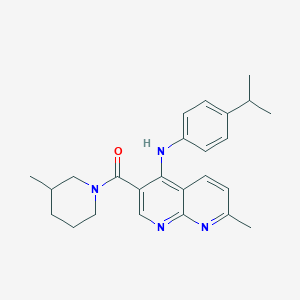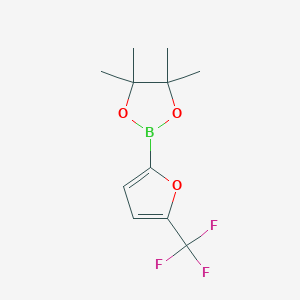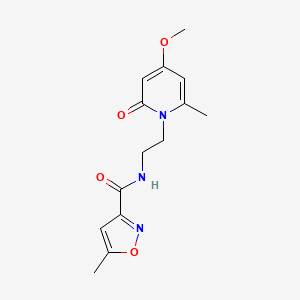
2-(4-fluorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as JNJ-40411813 and is a selective antagonist of the orexin 2 receptor. Orexin is a neuropeptide that plays a crucial role in regulating sleep-wake cycles, appetite, and energy metabolism. The orexin 2 receptor has been identified as a potential target for the treatment of various disorders, including insomnia, narcolepsy, and obesity.
Wissenschaftliche Forschungsanwendungen
Fluoroionophore-based Research
Research has explored the development of fluoroionophores from diamine-salicylaldehyde derivatives, highlighting their potential in detecting and chelating metal cations like Zn+2 and Cd+2. These compounds, through their selective chelation properties, offer avenues for cellular metal staining, leveraging fluorescence methods for the detection of specific metal ions in various environments, including semi-aqueous solutions (Hong et al., 2012).
Anticancer Activity and Synthesis of Pyridine-linked Thiazole Derivatives
A study on the synthesis of pyridine-linked thiazole hybrids revealed promising anticancer activity against several cancer cell lines, including liver carcinoma and breast cancer. The research focused on synthesizing these compounds and evaluating their cytotoxicity, providing insights into their potential as anticancer agents. Docking studies have also offered valuable information regarding their binding sites, suggesting their applicability in cancer therapy (Alqahtani & Bayazeed, 2020).
Chemosensor Development for Zn2+ Detection
Investigations into the synthesis of a new chemosensor for Zn2+ detection have shown significant potential for real-world applications. The chemosensor displayed remarkable fluorescence enhancement in the presence of Zn2+, with applications extending to living cells and water samples, thus demonstrating its utility in monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).
Fluorinated Sigma-1 Receptor Modulator Research
A study on the synthesis of a fluorinated derivative of the sigma-1 receptor modulator E1R, specifically focusing on its potential implications and structural derivations, exemplifies the ongoing research into receptor modulators. Such compounds are of interest due to their potential therapeutic applications, highlighting the importance of fluorinated derivatives in medicinal chemistry (Kuznecovs et al., 2020).
Antiallergic Agent Development
Research into new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has aimed at discovering novel antiallergic compounds. This work involved synthesizing a series of compounds and evaluating their potency in comparison to existing antiallergic medications, indicating the potential for developing more effective treatments (Menciu et al., 1999).
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-14-3-5-16(6-4-14)25-12-17(23)21-10-13-8-15(11-20-9-13)22-7-1-2-18(22)24/h3-6,8-9,11H,1-2,7,10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAWPYXHGXCQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2805023.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2805024.png)

![N''-(4-methoxyphenyl)-N-[(1-tosylpyrrolidin-2-yl)methyl]oxamide](/img/structure/B2805027.png)


![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N,N-diethylacetamide](/img/structure/B2805031.png)
![1-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2805032.png)





